Cas no 93-97-0 (Benzoic anhydride)

Benzoic anhydride structure
Benzoic anhydride structure
Nome do Produto:Benzoic anhydride
N.o CAS:93-97-0
MF:C14H10O3
MW:226.227404117584
MDL:MFCD00003073
CID:34723
PubChem ID:7167

Benzoic anhydride Propriedades químicas e físicas

Nomes e Identificadores

    • Benzoic anhydride
    • benzoyl benzoate
    • Benzoic acid, anhydride (9CI)
    • Benzoic anhydride (8CI)
    • Benzoyl anhydride
    • Bis(phenylcarbonyl)ether
    • NSC 37116
    • Benzoic anhydride,98%
    • MDL: MFCD00003073
    • Inchi: 1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H
    • Chave InChI: CHIHQLCVLOXUJW-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)OC(C1C=CC=CC=1)=O
    • BRN: 516726

Propriedades Computadas

  • Massa Exacta: 226.06300
  • Massa monoisotópica: 226.062994
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 245
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0
  • XLogP3: 3.2
  • Superfície polar topológica: 43.4

Propriedades Experimentais

  • Cor/Forma: White prismatic crystals. Sensitive to moisture.
  • Densidade: 1.199 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 38-42 °C (lit.)
  • Ponto de ebulição: 158°C/1mmHg(lit.)
  • Ponto de Flash: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Índice de Refracção: nD15 1.57665
  • Solubilidade: 0.01g/l (experimental)
  • Coeficiente de partição da água: 0.01 g/L
  • PSA: 43.37000
  • LogP: 2.68380
  • Merck: 1092
  • Sensibilidade: Moisture Sensitive
  • FEMA: 2684
  • Solubilidade: Soluble in ethanol, chloroform, acetone, ethyl acetate, benzene, toluene, xylene, ether, glacial acetic acid and acetic anhydride, slightly soluble in petroleum ether, almost insoluble in water. It is stable in aqueous solution and cold alkaline solution.

Benzoic anhydride Informações de segurança

  • Símbolo: GHS05 GHS07
  • Pedir:warning
  • Palavra de Sinal:Danger
  • Declaração de perigo: H315,H318,H335
  • Declaração de Advertência: P261,P280,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 37/38-41
  • Instrução de Segurança: S26-S39-S37/39
  • CÓDIGOS DA MARCA F FLUKA:10-21
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38
  • TSCA:Yes
  • Condição de armazenamento:0-10°C
  • Termo de segurança:5.1
  • Grupo de Embalagem:I; II; III

Benzoic anhydride Dados aduaneiros

  • CÓDIGO SH:4002191900
  • Dados aduaneiros:

    China Customs Code:

    4002191900

Benzoic anhydride Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A253041-500g
Benzoic anhydride
93-97-0 95%
500g
$34.0 2025-02-21
Enamine
EN300-19689-0.5g
benzoyl benzoate
93-97-0 93%
0.5g
$21.0 2023-11-13
Enamine
EN300-19689-5.0g
benzoyl benzoate
93-97-0 93%
5.0g
$29.0 2023-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BE818-500g
Benzoic anhydride
93-97-0 98%
500g
¥373.0 2022-06-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD115833-100g
Benzoic anhydride
93-97-0 95%
100g
¥32.0 2024-04-17
abcr
AB109129-250 g
Benzoic anhydride, 98%; .
93-97-0 98%
250 g
€86.00 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14269-50g
Benzoic anhydride, 98%
93-97-0 98%
50g
¥246.00 2023-04-26
BAI LING WEI Technology Co., Ltd.
308434-100G
Benzoic anhydride, 98%
93-97-0 98%
100G
¥ 221 2022-04-26
Ambeed
A253041-25g
Benzoic anhydride
93-97-0 95%
25g
$5.0 2025-02-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R020043-100g
Benzoic anhydride
93-97-0 98%
100g
¥67 2024-05-20

Benzoic anhydride Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Potassate(1-), aqua(nitrato-κO,κO′)bis[(2-pyridinecarboxylato-κN1,κO2)cuprate]bi… Solvents: Acetonitrile ;  20 min, 80 °C
Referência
Catalytic C-H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal-Organic Frameworks
Pandey, Rampal ; Singh, Durgesh; Thakur, Neha; Raj, Krishna K., ACS Omega, 2021, 6(20), 13240-13259

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C → 25 °C; 5 min, 25 °C
Referência
Acid anhydrides and the unexpected N,N-diethylamides derived from the reaction of carboxylic acids with Ph3P/I2/Et3N
Phakhodee, Wong; Duangkamol, Chuthamat; Wangngae, Sirilak; Pattarawarapan, Mookda, Tetrahedron Letters, 2016, 57(3), 325-328

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Oxygen ,  Ozone Solvents: Dichloromethane
Referência
Convenient synthesis of mixed anhydrides by the ozonolysis of oxazoles
Kashima, Choji; Hibi, Shigeki; Harada, Kazuo; Omote, Yoshimori, Journal of the Chemical Society, 1988, (3), 529-33

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Triethylamine ;  5 min, 0 °C
1.3 Reagents: Benzylamine ;  0 °C → rt; 10 min, rt
Referência
Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2
Wangngae, Sirilak; Duangkamol, Chuthamat; Pattarawarapan, Mookda; Phakhodee, Wong, RSC Advances, 2015, 5(33), 25789-25793

Synthetic Routes 5

Condições de reacção
Referência
Usefulness of various solvents for the catalytic aldehyde synthesis from acid chlorides
Zetzsche, Fritz; Enderlin, Florian; Flutsch, Christian; Menzi, Ernest, Helvetica Chimica Acta, 1926, 9, 177-81

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Pyridine ,  Methanesulfonyl chloride Solvents: Toluene ;  4 h, rt
1.2 Reagents: 1-Butyl-3-methylimidazolium hexafluorophosphate ,  1-(Carboxymethyl)-3-methylimidazolium tetrafluoroborate ;  30 min, rt
Referência
Carboxyl-functional ionic liquids as scavengers: case studies on benzyl chloride, amines, and methanesulfonyl chloride
Cai, Yueqin; Zhang, Ying; Peng, Yanqing; Lu, Feng; Huang, Xinglong; et al, Journal of Combinatorial Chemistry, 2006, 8(5), 636-638

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: Trichloroisocyanuric acid Solvents: Dichloromethane ;  1 - 2 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Triethylamine ;  0 °C; rt
Referência
Anhydrides from aldehydes or alcohols via oxidative cross-coupling
Gaspa, Silvia; Amura, Ida; Porcheddu, Andrea; De Luca, Lidia, New Journal of Chemistry, 2017, 41(3), 931-939

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Thionyl chloride ,  Pyridine, 4-ethenyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene Solvents: Dichloromethane
Referência
Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reaction
Fife, Wilmer K.; Zhang, Zhi Dong, Tetrahedron Letters, 1986, 27(41), 4937-40

Synthetic Routes 9

Condições de reacção
1.1 Reagents: 2,6-Lutidine ,  Carbon tetrabromide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylformamide ;  12 h, 25 - 30 °C
Referência
Synthesis of symmetric anhydrides using visible light-mediated photoredox catalysis
Konieczynska, Marlena D.; Dai, Chunhui; Stephenson, Corey R. J., Organic & Biomolecular Chemistry, 2012, 10(23), 4509-4511

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  2.5 h, 50 °C; 0.5 h, 50 °C
Referência
An efficient method for preparation of acyl chlorides and symmetrical anhydrides from carboxylic acids with BTC/DMF
Chen, Zhiwei; Jiang, Ling; Su, Weike; Xu, Zhijun, Journal of the Chemical Society of Pakistan, 2012, 34(4), 1003-1006

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Benzene ;  2 h, 100 °C
Referência
Direct Access to α,β-Unsaturated Ketones via Rh/MgCl2-Mediated Acylation of Vinylsilanes
Deng, Xue-Zu; Chen, Zi-Yan; Song, Yang; Xue, Fei; Yamane, Motoki; et al, Journal of Organic Chemistry, 2021, 86(18), 12693-12704

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer Solvents: Dichloromethane
Referência
Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydrides
Fife, Wilmer K.; et al, Tetrahedron Letters, 1986, 27(41), 4933-6

Synthetic Routes 13

Condições de reacção
1.1 Solvents: Toluene ;  100 atm, rt; 2 h, 260 - 270 °C
Referência
Transition Metal Catalyst-Free and Radical Initiator-Free Carbonylation of Aryl Iodides
Fukuoka, Shinsuke, Industrial & Engineering Chemistry Research, 2016, 55(17), 4830-4835

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ;  3 h, reflux
Referência
Reaction of chlorides of phosphoric, sulfonic, and carboxylic acids on solid potassium carbonate surface under PTC circumstances
Jaszay, Zsuzsa M.; Petnehazy, Imre; Toke, Laszlo, Heteroatom Chemistry, 2004, 15(6), 447-450

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium carbonate hydroxide Solvents: Tetrahydrofuran ;  25 °C; 24 h, 25 °C
Referência
Preparation of carboxylic acid anhydride by catalytic reaction of dihydrocarbyl dicarbonate and carboxylic acid, and preparation of carboxylic acid ester from the same and alcohol
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condições de reacção
Referência
Deoxygenation of amine N-oxides or C-nitroso compounds by dialkyl sulfoxylates
Kagami, Hiroaki; Motoki, Shinichi, Journal of Organic Chemistry, 1978, 43(6), 1267-8

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  rt → 70 °C; 1 h, 70 °C
1.2 Reagents: Pyridine Solvents: Toluene ;  0 °C
1.3 20 °C; 2 h, reflux
Referência
Organocatalytic Desymmetrisation of Fittig's Lactones: Deuterium as a Reporter Tag for Hidden Racemisation
Spranitz, Peter; Soregi, Petra; Botlik, Bence Bela; Berta, Mate; Soos, Tibor, Synthesis, 2019, 51(5), 1263-1272

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C → rt; 20 min, rt
Referência
Ph3P-I2 mediated aryl esterification with a mechanistic insight
Phakhodee, Wong; Duangkamol, Chuthamat; Pattarawarapan, Mookda, Tetrahedron Letters, 2016, 57(19), 2087-2089

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Dabco ;  6 min, rt
Referência
An efficient and simple procedure for preparation of esters and anhydrides from acid chlorides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions
Hajipour, A. R.; Mazloumi, Gh., Synthetic Communications, 2002, 32(1), 23-30

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ;  1.5 h, rt
Referência
Reaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and esters
Bartoli, Giuseppe; Bosco, Marcella; Carlone, Armando; Dalpozzo, Renato; Marcantoni, Enrico; et al, Synthesis, 2007, (22), 3489-3496

Synthetic Routes 21

Condições de reacção
1.1 Reagents: 1,1′-Oxalyldi(imidazole) Solvents: Acetonitrile
1.2 Reagents: Methanesulfonic acid Solvents: Acetonitrile
Referência
A convenient one-stage synthesis of carboxylic acid anhydrides using 1,1'-oxalyldiimidazole
Kitagawa, Tokujiro; Kuroda, Hiroko; Sasaki, Hideaki, Chemical & Pharmaceutical Bulletin, 1987, 35(3), 1262-5

Benzoic anhydride Raw materials

Benzoic anhydride Preparation Products

Benzoic anhydride Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:93-97-0)Benzoic anhydride
Número da Ordem:sfd2962
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:33
Preço ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:93-97-0)
Número da Ordem:SFD1078
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Wednesday, 11 December 2024 17:02
Preço ($):

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